5-Dodecene

Vue d'ensemble

Description

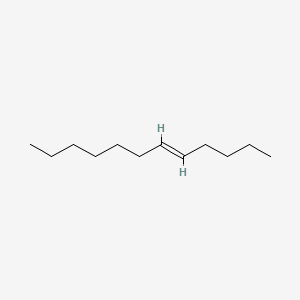

5-Dodecene is an organic compound with the chemical formula C12H24 . It is an alkene that consists of a chain of twelve carbon atoms ending with a double bond .

Synthesis Analysis

A series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) were successfully synthesized via alkylation and ethylene oxide addition reactions . The alkylation reaction was conducted by using a branched internal olefin as the raw material .

Molecular Structure Analysis

The 5-Dodecene molecule contains a total of 35 bonds. There are 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 double bond . The 2D chemical structure image of 5-Dodecene is also called skeletal formula, which is the standard notation for organic molecules .

Physical And Chemical Properties Analysis

5-Dodecene has a molecular weight of 168.3190 g/mol . It is classified as an alpha-olefin .

Applications De Recherche Scientifique

Material Synthesis

5-Dodecene serves as a precursor in the synthesis of various materials. For instance, it can be used to produce branched dodecyl phenol polyoxyethylene ethers, a novel class of surfactants with excellent wetting properties . These surfactants are particularly effective in reducing the surface tension of water, making them valuable in industries like textiles and pesticides.

Mass Spectrometry Analysis

In analytical chemistry, 5-Dodecene can be analyzed using mass spectrometry to understand its fragmentation pattern. This information is crucial for identifying the compound in complex mixtures and understanding its behavior under ionizing conditions .

Fuel and Fuel Additives Research

The compound’s structural properties make it a candidate for investigation in fuel and fuel additive applications. Its density and combustion characteristics can be studied to evaluate its potential as an alternative fuel source .

Chemical Engineering

5-Dodecene can be used in chemical engineering processes, such as alkylation reactions. These reactions are fundamental in producing various chemical compounds, including those used in surfactants, lubricants, and polymers .

Safety And Hazards

Propriétés

IUPAC Name |

(E)-dodec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKYTRIEIDWYSG-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880842 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Dodecene | |

CAS RN |

7206-16-8, 7206-28-2 | |

| Record name | (E)-5-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-dodec-5-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-dodecene interact with palladium(II) in the context of nuclear fuel processing?

A1: [] Research indicates that 5-dodecene plays a significant role in the extraction of palladium(II) during the processing of spent nuclear fuel. Specifically, 5-dodecene, present as a degradation product in the organic phase (TBP diluted in TPH), interacts with palladium(II) ions in the aqueous nitric acid phase. This interaction leads to the formation of a ternary complex involving 5-dodecene, palladium(II), and tri-n-butylphosphate (TBP) molecules, along with nitrate ions. This complex facilitates the transfer of palladium(II) into the organic phase. Interestingly, a portion of the extracted palladium(II) then oxidizes 5-dodecene, converting it into a ketone, while itself being reduced to metallic palladium, which precipitates out as a black solid. This phenomenon contributes to the fouling observed in nuclear fuel processing equipment.

Q2: What is the significance of 5-dodecene's role in palladium precipitation in nuclear fuel processing?

A2: [] The formation of metallic palladium precipitates due to the interaction between 5-dodecene and palladium(II) poses a significant challenge in nuclear fuel reprocessing. These precipitates, along with other organic compounds like cyanides and carboxylates of palladium, contribute to the fouling of equipment. This fouling can hinder the efficiency and longevity of the PUREX process, highlighting the need to understand and mitigate the underlying chemical reactions. Further research on alternative solvents or strategies to minimize 5-dodecene formation could improve the sustainability of nuclear fuel reprocessing.

Q3: Besides its presence in nuclear fuel processing, is 5-dodecene found in other contexts?

A3: [] Yes, 5-dodecene is also identified as a constituent of the essential oil extracted from Eryngium foetidum L., commonly known as culantro. While not the most abundant component, its presence contributes to the complex aroma profile of the plant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)